REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH3:10])=[N+:5]([O-])[CH:6]=[CH:7][CH:8]=1.[C:11]([Si](C)(C)C)#[N:12].CN(C)C(Cl)=O>ClCCl>[C:11]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([CH3:10])[N:5]=1)#[N:12]
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Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=[N+](C=CC1)[O-])C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1.12 g
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Type
|
reactant
|
Smiles
|
C(#N)[Si](C)(C)C
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Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
by stirring at room temperature for 9 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
To a solution obtained
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Type
|
WASH
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Details
|
The reaction solution was washed with 10% sodium carbonate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
9 d |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC(=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.198 g | |
YIELD: PERCENTYIELD | 11.8% | |
YIELD: CALCULATEDPERCENTYIELD | 11.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |